N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485134
InChI: InChI=1S/C13H24BrN3O2.C2HF3O2/c1-2-13(19)17(11-4-7-15-8-5-11)9-3-6-16-12(18)10-14;3-2(4,5)1(6)7/h11,15H,2-10H2,1H3,(H,16,18);(H,6,7)
SMILES:
Molecular Formula: C15H25BrF3N3O4
Molecular Weight: 448.28 g/mol

N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt

CAS No.:

Cat. No.: VC16485134

Molecular Formula: C15H25BrF3N3O4

Molecular Weight: 448.28 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt -

Specification

Molecular Formula C15H25BrF3N3O4
Molecular Weight 448.28 g/mol
IUPAC Name N-[3-[(2-bromoacetyl)amino]propyl]-N-piperidin-4-ylpropanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C13H24BrN3O2.C2HF3O2/c1-2-13(19)17(11-4-7-15-8-5-11)9-3-6-16-12(18)10-14;3-2(4,5)1(6)7/h11,15H,2-10H2,1H3,(H,16,18);(H,6,7)
Standard InChI Key IREYHFLOXVNZEF-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N(CCCNC(=O)CBr)C1CCNCC1.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is N-[3-[(2-bromoacetyl)amino]propyl]-N-piperidin-4-ylpropanamide; 2,2,2-trifluoroacetic acid, reflecting its bifunctional structure. Key components include:

  • A piperidin-4-yl group (a six-membered nitrogen-containing ring), which contributes to its basicity and potential interactions with biological targets.

  • A bromoacetyl moiety (CH₂BrCO−), a reactive electrophile capable of forming covalent bonds with nucleophiles such as thiols or amines.

  • A propionamide linker (CH₂CH₂CONH−), providing structural flexibility and hydrogen-bonding capacity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₅BrF₃N₃O₄
Molecular Weight448.28 g/mol
CAS NumberNot publicly disclosed
IUPAC NameN-[3-[(2-bromoacetyl)amino]propyl]-N-piperidin-4-ylpropanamide; 2,2,2-trifluoroacetic acid
SMILESCCC(=O)N(CCCNC(=O)CBr)C1CCNCC1.C(=O)(C(F)(F)F)O
InChIKeyIREYHFLOXVNZEF-UHFFFAOYSA-N

The trifluoroacetic acid counterion stabilizes the amine group via salt formation, a common strategy to improve the crystallinity and solubility of basic nitrogen-containing compounds .

Synthetic Routes and Methodological Considerations

Purification and Analytical Techniques

  • Chromatography: Reverse-phase HPLC with a C18 column and acetonitrile/water gradients is recommended for purification.

  • Mass Spectrometry: High-resolution ESI-MS would confirm the molecular ion at m/z 448.28 (M+H⁺).

  • Elemental Analysis: Expected composition: C (39.84%), H (5.59%), Br (17.75%), F (12.62%), N (9.30%), O (14.21%).

Applications in Medicinal Chemistry and Drug Development

Role as a Covalent Inhibitor Precursor

The bromoacetyl group serves as a “warhead” for designing covalent inhibitors. It selectively alkylates cysteine residues in enzyme active sites, a strategy employed in drugs like ibrutinib. For instance, the compound could target kinases or proteases with nucleophilic catalytic residues, enabling irreversible inhibition.

Central Nervous System (CNS) Drug Intermediate

Piperidine derivatives are prevalent in CNS therapeutics due to their ability to cross the blood-brain barrier. Structural analogs of this compound have been investigated as:

  • σ-1 Receptor Modulators: For neuropathic pain management.

  • Dopamine Reuptake Inhibitors: Potential antidepressants or stimulants.

Future Research Directions

Target Identification and Validation

  • Chemoproteomic Profiling: Use activity-based protein profiling (ABPP) to identify cellular targets of the bromoacetyl warhead.

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in rodent models of cancer or neurological disorders.

Structural Optimization

  • Warhead Replacement: Substitute bromine with a chloro or fluoro group to modulate reactivity.

  • Piperidine Substitution: Introduce methyl or hydroxyl groups to enhance target affinity or metabolic stability .

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